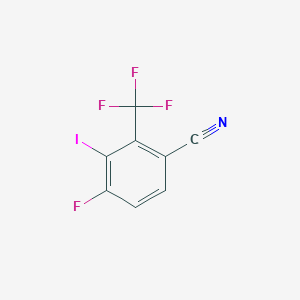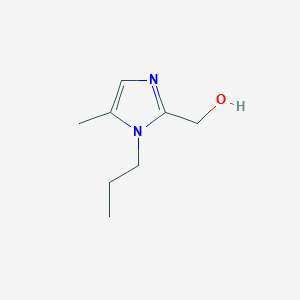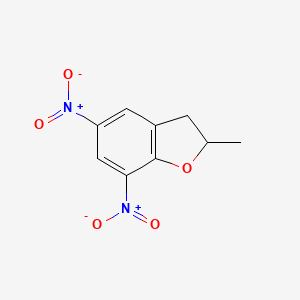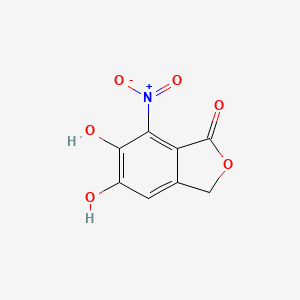
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate
Vue d'ensemble
Description
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a tert-butyl group, a chlorine atom, and a hydrazine moiety attached to the nicotinic acid framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate typically involves the reaction of 5-chloro-6-nitro-nicotinic acid with tert-butyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- Tert-butyl 5-chloro-6-nitronicotinate
- Tert-butyl 5-chloro-6-aminonicotinate
- Tert-butyl 5-chloro-6-methylnicotinate
Comparison: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The hydrazine group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)6-4-7(11)8(14-12)13-5-6/h4-5H,12H2,1-3H3,(H,13,14) |
Clé InChI |
WUXSSJYRZIDMEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)NN)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,6-Dichloro-3-pyridyl)oxy]propionic acid](/img/structure/B8637318.png)
![Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8637324.png)







